4-Bromo-3-fluoro-2-methoxypyridine
Overview
Description
4-Bromo-3-fluoro-2-methoxypyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and methoxy substituents on a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by methoxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylation reagents like sodium methoxide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen substituents.
Common Reagents and Conditions
Substitution: Reagents such as lithium diisopropylamide (LDA) or Grignard reagents in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Scientific Research Applications
4-Bromo-3-fluoro-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methoxypyridine involves its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity to biological targets. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoropyridine
- 4-Fluoro-3-methoxypyridine
- 2-Bromo-3-fluoropyridine
Uniqueness
4-Bromo-3-fluoro-2-methoxypyridine is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds and a subject of interest in various research fields .
Properties
IUPAC Name |
4-bromo-3-fluoro-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSNXYJKHEMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-41-8 | |
Record name | 4-bromo-3-fluoro-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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